molecular formula C42H78N2O16 B12574575 (3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Cat. No.: B12574575
M. Wt: 867.1 g/mol
InChI Key: HPSZFRAOTAULNG-DTIQJJRZSA-N
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Description

The compound “(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes several hydroxyl groups, ether linkages, and a dimethylamino group. The stereochemistry of the molecule is defined by multiple chiral centers, making it a subject of interest in stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the oxacyclotetradecanone ring, followed by the introduction of various functional groups through a series of substitution, oxidation, and reduction reactions. Each step must be carefully controlled to ensure the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions such as acidic or basic environments to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone group would yield secondary alcohols.

Scientific Research Applications

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including drug development.

    Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its stereochemistry also makes it a valuable compound for studying chiral interactions and developing stereoselective synthesis methods.

Properties

Molecular Formula

C42H78N2O16

Molecular Weight

867.1 g/mol

IUPAC Name

(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C42H78N2O16/c1-15-30-42(10,50)35(46)25(4)32(43-55-22-54-21-53-17-16-51-13)23(2)19-40(8,49)37(60-39-33(45)29(44(11)12)18-24(3)56-39)26(5)34(27(6)38(48)58-30)59-31-20-41(9,52-14)36(47)28(7)57-31/h23-31,33-37,39,45-47,49-50H,15-22H2,1-14H3/b43-32+/t23-,24?,25-,26+,27+,28?,29?,30-,31?,33?,34+,35+,36?,37-,39?,40+,41?,42?/m0/s1

InChI Key

HPSZFRAOTAULNG-DTIQJJRZSA-N

Isomeric SMILES

CC[C@H]1C([C@@H]([C@H](/C(=N/OCOCOCCOC)/[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

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